molecular formula C10H6Na2O7S2 B12669517 Disodium 4-hydroxynaphthalene-1,5-disulphonate CAS No. 25059-18-1

Disodium 4-hydroxynaphthalene-1,5-disulphonate

Cat. No.: B12669517
CAS No.: 25059-18-1
M. Wt: 348.3 g/mol
InChI Key: ZRBVDPOHVRVYAN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-hydroxynaphthalene-1,5-disulphonate is an organic compound with the molecular formula C10H6Na2O7S2. It is a disodium salt of 4-hydroxynaphthalene-1,5-disulphonic acid. This compound is known for its applications in various industrial and scientific fields, particularly in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-hydroxynaphthalene-1,5-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The process includes the following steps:

    Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions.

    Neutralization: The resulting 4-hydroxynaphthalene-1,5-disulphonic acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves:

    Continuous Sulfonation: Using continuous reactors to maintain a steady flow of reactants and products.

    Crystallization: The product is crystallized from the reaction mixture and purified through filtration and washing.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Disodium 4-hydroxynaphthalene-1,5-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 4-hydroxynaphthalene-1,5-disulphonate involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in applications such as chelation therapy and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with hydroxyl groups at different positions.

    Disodium 1,8-dihydroxynaphthalene-3,6-disulphonate: Another isomer with different hydroxyl and sulfonic acid group positions.

Uniqueness

Disodium 4-hydroxynaphthalene-1,5-disulphonate is unique due to its specific positioning of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly suitable for certain industrial applications where other isomers may not perform as effectively .

Properties

CAS No.

25059-18-1

Molecular Formula

C10H6Na2O7S2

Molecular Weight

348.3 g/mol

IUPAC Name

disodium;4-hydroxynaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O7S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

ZRBVDPOHVRVYAN-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.